molecular formula C20H12ClNO4 B339083 5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B339083
M. Wt: 365.8 g/mol
InChI Key: CKBRGUJEWMUFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenoxy group and a hydroxyphenyl group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The isoindole-dione core can be reduced to form isoindoline derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-bromophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.

    5-(4-methylphenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C20H12ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H12ClNO4/c21-12-1-7-15(8-2-12)26-16-9-10-17-18(11-16)20(25)22(19(17)24)13-3-5-14(23)6-4-13/h1-11,23H

InChI Key

CKBRGUJEWMUFGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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